![molecular formula C13H23NO3 B3117244 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole CAS No. 2220998-56-9](/img/structure/B3117244.png)
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole
Descripción general
Descripción
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole is a chemical compound with the CAS Number: 1365570-27-9 . It has a molecular weight of 241.33 and its IUPAC name is tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a colorless oil . The canonical SMILES representation is CC©©OC(=O)N1CC2CC(CC2C1)CO , which provides a way to encode the molecular structure using short ASCII strings.Aplicaciones Científicas De Investigación
Palladium Iodide-Catalyzed Carbonylative Approach to Pyrrole Derivatives
A study by Gabriele et al. (2012) presents a novel approach for synthesizing functionalized pyrroles through Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation. This method utilizes N-Boc-1-amino-3-yn-2-ols in alcoholic solvents, leading to Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters. The process facilitates the synthesis of highly functionalized pyrrole derivatives in one step, highlighting the method's efficiency in pyrrole functionalization (Gabriele et al., 2012).
Dimethyldioxirane Oxidation of 2-Silyloxypyrroles
Boukouvalas et al. (2007) introduced an efficient method for synthesizing 5-hydroxy-3-pyrrolin-2-ones from N-Boc-3-pyrrolin-2-ones, which involves oxidation with dimethyldioxirane. This procedure yields N-Boc-5-hydroxy-3-pyrrolin-2-ones in high yields, demonstrating the versatility of pyrrole derivatives in organic synthesis (Boukouvalas et al., 2007).
Partial Reduction of Pyrroles
Donohoe and Thomas (2007) explored the partial reduction of N-Boc pyrroles, providing stereoselective routes to disubstituted pyrrolines. This methodology includes reductive aldol reactions on 2-substituted N-Boc pyrroles, demonstrating the utility of pyrrole derivatives in natural product synthesis (Donohoe & Thomas, 2007).
One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes
Adhikary et al. (2015) developed a method to convert carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) by reacting with primary amines and oxalic acid in DMSO. This conversion highlights the potential of pyrrole derivatives as intermediates for drugs, food flavors, and functional materials (Adhikary et al., 2015).
Synthesis of Polyhydroxylated Pyrrolidines
Alves et al. (2006) described an efficient preparation of racemic and chiral 2-functionalized-3,5-bis(hydroxymethyl)pyrrolidines, starting from 2-azabicyclo[2.2.1]hept-5-enes. This synthesis underscores the importance of pyrrole derivatives in the creation of novel compounds with potential pharmaceutical applications (Alves et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking, or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Propiedades
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNJMGKDWQLIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



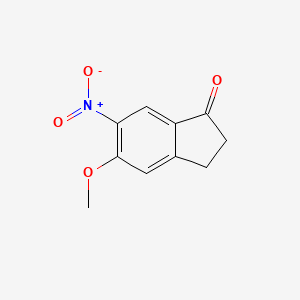
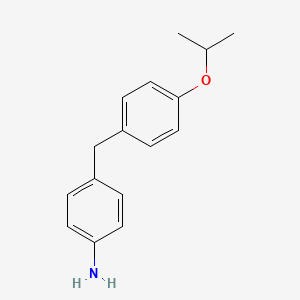
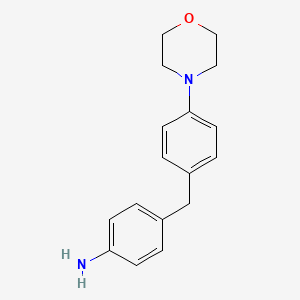
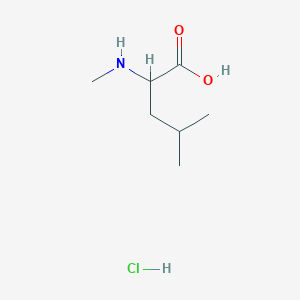
![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)
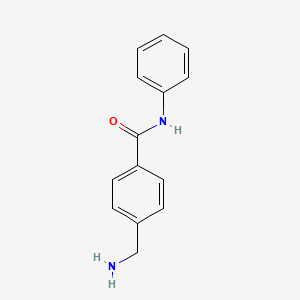
![11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3117232.png)



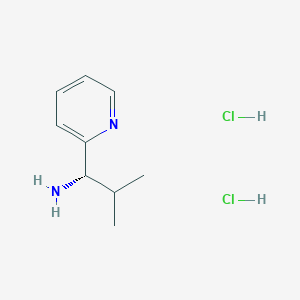
![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)
![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)
